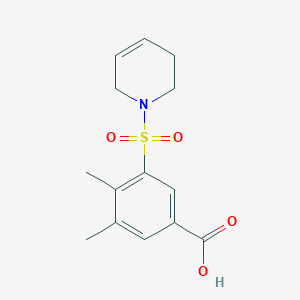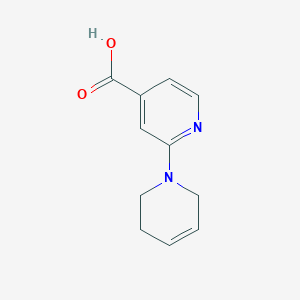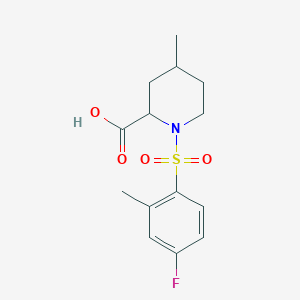![molecular formula C8H10F3N3O2S B6645345 4-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid](/img/structure/B6645345.png)
4-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid, also known as MTAA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTAA is a thiadiazole derivative that has been synthesized through various methods and has been found to have potential applications in the field of medicinal chemistry.
Wirkmechanismus
4-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid works by inhibiting the activity of specific enzymes, such as COX-2 and acetylcholinesterase. By inhibiting these enzymes, 4-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid can reduce inflammation and improve cognitive function. 4-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid has also been shown to modulate the expression of specific genes involved in inflammation and cancer, further highlighting its potential as a therapeutic agent.
Biochemical and Physiological Effects
4-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid has been shown to have significant biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. 4-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, 4-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
4-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be optimized to improve yield and reduce impurities. 4-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid has also been shown to have low toxicity, making it a viable option for in vitro and in vivo studies. However, 4-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid has limitations, including its limited solubility in water and its potential for off-target effects. These limitations need to be taken into consideration when designing experiments using 4-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid.
Zukünftige Richtungen
For research on 4-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid include studying its potential as a therapeutic agent for other diseases and optimizing its synthesis.
Synthesemethoden
4-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid can be synthesized through various methods, including the reaction of 5-(trifluoromethyl)-1,3,4-thiadiazole-2-amine with methyl 4-bromobutanoate in the presence of a base. Other methods include the reaction of 5-(trifluoromethyl)-1,3,4-thiadiazole-2-amine with methyl 4-chlorobutanoate or methyl 4-iodobutanoate. The synthesis of 4-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid has been optimized to improve yield and purity, making it a viable option for scientific research.
Wissenschaftliche Forschungsanwendungen
4-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid has been found to have potential applications in the field of medicinal chemistry. It has been studied for its anti-inflammatory and anti-cancer properties. 4-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer. 4-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid has also been studied for its potential as a therapeutic agent for Alzheimer's disease. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Eigenschaften
IUPAC Name |
4-[methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O2S/c1-14(4-2-3-5(15)16)7-13-12-6(17-7)8(9,10)11/h2-4H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNSJNNYENGAQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)C1=NN=C(S1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(aminomethyl)morpholin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone](/img/structure/B6645275.png)

![2-[4-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B6645287.png)

![3H-benzimidazol-5-yl-[4-(methoxymethyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B6645304.png)
![3-[3,6-dihydro-2H-pyridine-1-carbonyl(ethyl)amino]butanoic acid](/img/structure/B6645306.png)
![2-[1-(4-Methylpiperidine-2-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B6645319.png)

![2-Methyl-1-[methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propan-2-ol](/img/structure/B6645334.png)
![2-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid](/img/structure/B6645351.png)
![3-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]propanoic acid](/img/structure/B6645353.png)
![1-[2-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]triazole-4-carboxylic acid](/img/structure/B6645360.png)